Inosine-5'-monophosphate disodium salt can be derived from various biological sources, including yeast and other microorganisms. It is typically obtained through extraction from these sources or synthesized chemically. Commercially, it is available from multiple suppliers, including Thermo Fisher Scientific, TCI Chemicals, and Sigma-Aldrich, each providing different grades and purities for research applications .
Inosine-5'-monophosphate disodium salt belongs to the class of nucleotides. It is categorized under purine nucleotides due to its structural components, which include a purine base (hypoxanthine), a ribose sugar, and a phosphate group. Its full IUPAC name is disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl phosphate .
Inosine-5'-monophosphate disodium salt can be synthesized through various methods. The most common approaches include:
The enzymatic synthesis typically involves the use of adenosine triphosphate as a precursor. The process may also involve steps like dephosphorylation and subsequent phosphorylation to achieve the final product. Chemical synthesis might involve reactions in solvent systems under controlled pH and temperature to optimize yield and purity .
The molecular formula of inosine-5'-monophosphate disodium salt is C10H11N4Na2O8P with a molecular weight of 392.17 g/mol. Its structure consists of a ribose sugar linked to a phosphate group and a hypoxanthine base.
The compound has specific stereochemistry characterized by several chiral centers in its ribose moiety. The InChI Key for this compound is AANLCWYVVNBGEE-WCYUCLFNNA-L, which provides a unique identifier for its chemical structure .
Inosine-5'-monophosphate disodium salt participates in various biochemical reactions:
These reactions are catalyzed by specific enzymes under physiological conditions, with varying rates depending on substrate concentration and enzyme activity .
Inosine-5'-monophosphate disodium salt acts as an important signaling molecule within cells. It plays a pivotal role in purine metabolism and energy transfer processes.
Upon entering metabolic pathways, it can be converted into adenosine triphosphate via several enzymatic steps involving key enzymes like inosine monophosphate dehydrogenase. This conversion is crucial for energy production and cellular signaling .
Inosine-5'-monophosphate disodium salt has several scientific uses:
IMPDH (EC 1.1.1.205) catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP)—the rate-limiting step in guanine nucleotide biosynthesis. This reaction involves:
IMP + NAD⁺ → E-XMP* → XMP + NADH + H⁺
where E-XMP represents a covalent enzyme intermediate. Human IMPDH type II exhibits a random addition of substrates (IMP and NAD⁺) but an ordered release of products (NADH preceding XMP) [4]. Key kinetic features include:
Table 1: Kinetic Parameters of Human IMPDH Type II
Parameter | Value | Significance |
---|---|---|
k𝒸𝒶𝓉 (s⁻¹) | 4.0 | Rate limited by E-XMP* hydrolysis |
Kₘ,IMP (μM) | 120 | Near physiological [IMP] |
Kₘ,NAD⁺ (μM) | 80 | Higher affinity vs. bacterial orthologs |
V/Kₘ,IMP (M⁻¹s⁻¹) | 3.3 × 10⁴ | Catalytic efficiency for IMP |
V/Kₘ,NAD⁺ (M⁻¹s⁻¹) | 5.0 × 10⁴ | Catalytic efficiency for NAD⁺ |
The de novo purine nucleotide biosynthesis (DNPNB) pathway converts 5-phosphoribosyl-1-pyrophosphate (PRPP) to IMP through ten conserved reactions. IMP then branches toward AMP or GMP synthesis. Key regulatory distinctions exist between species:
Table 2: Key Enzymes in IMP Synthesis Across Species
Step | Reaction | Vertebrate Enzyme | Bacterial Enzyme |
---|---|---|---|
2 | Phosphoribosylglycinamide synth. | GARS (TrifGART) | PurD |
3 | GAR formyltransferase | GART (TrifGART) | PurN |
5 | AIR synthetase | AIRS (TrifGART) | PurM |
6 | AIR carboxylase | CAIRS (PAICS) | PurE |
7 | SAICAR synthetase | SAICARS (PAICS) | PurC |
IMP itself regulates pathway flux by retroinhibition of PRPP amidotransferase (first step), preventing purine overaccumulation [1].
IMP’s role as a branch point metabolite necessitates stringent control over its partitioning toward adenylate or guanylate nucleotides:
Notably, IMPDH exhibits 10-fold higher affinity for IMP (Kₘ = 120 μM) than GMP synthase (GMPS) does for XMP (Kₘ = 1.2 mM), making IMPDH catalysis the committed step for guanylate synthesis [1] [7]. Thermodynamically, the reaction is driven forward by:
Table 3: Thermodynamic and Kinetic Constraints in IMP Utilization
Enzyme | Reaction | Kₘ for IMP (μM) | ΔG (kJ/mol) |
---|---|---|---|
Adenylosuccinate syn. | IMP → adenylosuccinate | 180 | -15.2 |
IMP dehydrogenase | IMP → XMP | 120 | -28.0 |
GMP synthase | XMP → GMP | 1200 | -9.5 |
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